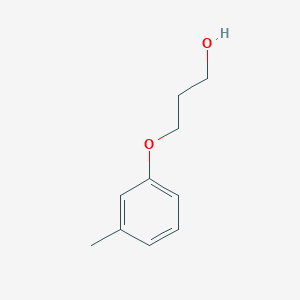

3-(3-Methylphenoxy)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methylphenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9-4-2-5-10(8-9)12-7-3-6-11/h2,4-5,8,11H,3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJTWRCVKEPMXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40485190 | |

| Record name | 3-(3-Methylphenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13030-21-2 | |

| Record name | 3-(3-Methylphenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40485190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Optimization for 3 3 Methylphenoxy Propan 1 Ol

Established Synthetic Pathways to 3-(3-Methylphenoxy)propan-1-ol

Established synthetic strategies are broadly categorized into etherification approaches, which directly form the characteristic aryl-alkyl ether bond, and functional group transformations, which modify a precursor already containing this bond.

Etherification Approaches Utilizing Phenol (B47542) Precursors

These methods are among the most direct routes to this compound, starting from m-cresol (B1676322) (3-methylphenol) and a suitable C3 synthon.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and represents a widely used method for preparing compounds like this compound. masterorganicchemistry.comwikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In this specific synthesis, the process involves the deprotonation of m-cresol to form the more nucleophilic 3-methylphenoxide ion, which then attacks an electrophilic three-carbon substrate bearing a good leaving group.

The typical precursors for this synthesis are m-cresol and a 3-halo-1-propanol, such as 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol. The reaction is carried out in the presence of a base to generate the phenoxide. For the synthesis of aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K2CO3) are commonly employed. jk-sci.com

The reaction mechanism involves the attack of the 3-methylphenoxide on the carbon atom bonded to the halogen, displacing the halide ion to form the ether linkage. wikipedia.org The choice of solvent is crucial to the success of the reaction; dipolar aprotic solvents are often preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, thus accelerating the rate of the SN2 reaction. jk-sci.com A potential side reaction is elimination, particularly with more sterically hindered halides, though this is less of a concern with primary alkyl halides like 3-halo-1-propanols. masterorganicchemistry.comwikipedia.org

| Reactant 1 | Reactant 2 | Base | Solvent | General Conditions |

| m-Cresol | 3-Halo-1-propanol | K2CO3, NaOH, or KOH | Acetone, DMF, or DMSO | Heat |

| Sodium 3-methylphenoxide | 3-Halo-1-propanol | (pre-formed) | Aprotic Solvent | Room Temp to Reflux |

The Mitsunobu reaction provides an alternative pathway for the formation of phenyl ethers from phenols and alcohols. organic-chemistry.org This reaction allows for the conversion of a primary or secondary alcohol into an ether under mild, neutral conditions. wikipedia.orgnih.gov The synthesis of this compound via this method would involve the reaction of m-cresol with 1,3-propanediol.

The core reagents for the Mitsunobu reaction are a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The reaction mechanism is intricate; it begins with the nucleophilic attack of PPh3 on DEAD to form a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the phenol (m-cresol), which is sufficiently acidic for this step. missouri.edu The resulting phosphonium (B103445) salt activates the hydroxyl group of the alcohol (1,3-propanediol), converting it into a good leaving group. Subsequent SN2 attack by the 3-methylphenoxide displaces the activated hydroxyl group, forming the desired ether. organic-chemistry.org

A key advantage of the Mitsunobu reaction is its high stereoselectivity, proceeding with a clean inversion of configuration at the alcohol's stereocenter. organic-chemistry.org However, for a symmetrical alcohol like 1,3-propanediol, this aspect is not relevant. The reaction is generally carried out in anhydrous solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at or below room temperature. organic-synthesis.com

| Phenol | Alcohol | Reagents | Solvent | General Conditions |

| m-Cresol | 1,3-Propanediol | PPh3, DEAD or DIAD | THF, Dioxane, or DCM | 0 °C to Room Temperature |

Catalytic approaches to ether synthesis are of significant interest, particularly in industrial settings, as they can offer milder reaction conditions and improved atom economy. For the synthesis of aryl-alkyl ethers, phase-transfer catalysis is a notable variant of the Williamson synthesis that can enhance reaction rates and yields.

Another relevant catalytic method involves the reaction of phenols with carbonates. For instance, the synthesis of aryloxypropanediols has been achieved by reacting phenols with glycerol (B35011) in the presence of diethyl carbonate (DEC) and a catalytic amount of a base like potassium carbonate (K2CO3). rsc.org A similar strategy could be adapted for the synthesis of this compound by reacting m-cresol with 1,3-propanediol. In such a reaction, DEC could act as a reactant that first forms a carbonate with the propanediol, which is then displaced by the phenoxide. The catalytic cycle would be driven by the basic catalyst, which facilitates the deprotonation of the phenol. These one-pot procedures are advantageous as they can proceed under relatively mild conditions and utilize renewable feedstocks like glycerol. rsc.org

Functional Group Transformations from Precursors

An alternative strategic approach involves synthesizing a precursor molecule that already contains the 3-(3-methylphenoxy) propyl skeleton but possesses a different functional group at the terminus, which is then converted to the primary alcohol.

This two-step pathway begins with the synthesis of 3-(3-methylphenoxy)propanoic acid or its corresponding ester. This precursor is typically prepared via a Williamson ether synthesis, reacting the sodium or potassium salt of m-cresol with a 3-halopropanoic acid derivative, such as ethyl 3-bromopropanoate.

Once the carboxylic acid or ester precursor is obtained, the final step is its reduction to the primary alcohol, this compound. Carboxylic acids are generally resistant to reduction but can be effectively reduced using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). Borane (B79455) (BH3), often used as a complex with THF (BH3·THF), is another common reagent for this transformation.

If an ester, such as ethyl 3-(3-methylphenoxy)propanoate, is used as the precursor, it can also be readily reduced to the primary alcohol using LiAlH4. The ester route is often preferred as esters are typically easier to handle and purify than the corresponding carboxylic acids.

Hydrolysis of Ester Precursors

A viable synthetic pathway to obtain this compound is through the hydrolysis of a corresponding ester precursor, such as 3-(3-methylphenoxy)propyl acetate (B1210297). This method involves two principal stages: the initial formation of the ester and its subsequent cleavage to yield the target alcohol. The hydrolysis step, which is the reverse of esterification, can be catalyzed by either an acid or a base. organic-chemistry.orgcapes.gov.br

Acid-Catalyzed Hydrolysis: In this reversible reaction, the ester is heated with an excess of water in the presence of a strong acid catalyst. organic-chemistry.org The equilibrium can be shifted toward the products (alcohol and carboxylic acid) by using a large volume of water.

Base-Catalyzed Hydrolysis (Saponification): This method involves heating the ester with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.net The reaction is irreversible and proceeds to completion, yielding the alcohol and a carboxylate salt. organic-chemistry.orgcapes.gov.br This is often the preferred laboratory method due to its high conversion rate.

Esterification: Reaction of a suitable precursor, such as 3-(3-methylphenoxy)propanoic acid, or more commonly, the etherification of m-cresol with a 3-halopropyl acetate.

Hydrolysis: Cleavage of the resulting ester, 3-(3-methylphenoxy)propyl acetate, to liberate the primary alcohol, this compound.

Table 1: Comparison of Hydrolysis Conditions for Ester Precursors

| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄, HCl) | Strong Base (e.g., NaOH, KOH) |

| Nature of Reaction | Reversible | Irreversible (goes to completion) |

| Products | Alcohol + Carboxylic Acid | Alcohol + Carboxylate Salt |

| Typical Conditions | Heat with excess water | Aqueous or alcoholic solution, heat |

| Advantages | Simple reagents | High yield, reaction goes to completion |

| Disadvantages | Reversibility may limit yield | Consumes base stoichiometrically |

Olefin Hydrofunctionalization Strategies

Olefin hydrofunctionalization provides an alternative and elegant route to this compound, starting from an unsaturated precursor like allyl 3-methylphenyl ether. Among various hydrofunctionalization reactions, hydroboration-oxidation is particularly effective for the anti-Markovnikov hydration of alkenes, which is required to produce the terminal alcohol. masterorganicchemistry.commasterorganicchemistry.com

This two-step process involves:

Hydroboration: The allyl 3-methylphenyl ether is reacted with a borane reagent, typically a borane-tetrahydrofuran (B86392) complex (BH₃•THF). The boron atom adds to the less substituted carbon of the double bond, and a hydrogen atom adds to the more substituted carbon. libretexts.org This addition is a syn-addition, where both boron and hydrogen add to the same face of the double bond. masterorganicchemistry.com

Oxidation: The resulting organoborane intermediate is oxidized in situ using an alkaline solution of hydrogen peroxide (H₂O₂, NaOH). masterorganicchemistry.com This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of stereochemistry, yielding the desired primary alcohol, this compound. masterorganicchemistry.com

This strategy is highly regioselective, ensuring the formation of the propan-1-ol isomer rather than the propan-2-ol alternative. masterorganicchemistry.com

Table 2: Key Steps in Hydroboration-Oxidation of Allyl 3-Methylphenyl Ether

| Step | Reagents | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Synthesis of Olefin | m-Cresol, Allyl Bromide, Base (e.g., K₂CO₃) | Allyl 3-methylphenyl ether | Standard Williamson ether synthesis |

| 2. Hydroboration | Borane-THF complex (BH₃•THF) | Tri(3-(3-methylphenoxy)propyl)borane | Anti-Markovnikov, concerted, syn-addition |

| 3. Oxidation | Hydrogen Peroxide (H₂O₂), Sodium Hydroxide (NaOH) | this compound | C-B bond replaced by C-OH, retention of configuration |

Novel and Emerging Synthetic Routes

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and safer methods for chemical manufacturing. These principles are applicable to the synthesis of this compound, aiming to improve upon traditional methods like the Williamson ether synthesis.

Green Chemistry Principles in this compound Synthesis

The classic Williamson ether synthesis, a likely route to an intermediate for this compound, often requires harsh conditions, anhydrous polar aprotic solvents, and generates significant salt byproducts. wikipedia.orgmasterorganicchemistry.com Green chemistry approaches seek to mitigate these issues.

Phase-Transfer Catalysis (PTC): One of the most effective green modifications is the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide). wikipedia.orgjetir.org PTC facilitates the transfer of the phenoxide nucleophile from an aqueous or solid phase into an organic phase containing the alkyl halide. jetir.org This approach offers several advantages:

Eliminates the need for expensive, toxic, and anhydrous solvents. acs.org

Allows the reaction to be run with aqueous solutions of bases like NaOH.

Often leads to milder reaction conditions and increased reaction rates. researchgate.net

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times for ether synthesis from hours to minutes. wikipedia.org This rapid heating technology can also improve yields and reduce the formation of side products. wikipedia.org

High-Temperature Catalytic Williamson Ether Synthesis (CWES): For industrial-scale production, a catalytic version using weaker, less hazardous alkylating agents at high temperatures (above 300 °C) has been developed. researchgate.netacs.org This method minimizes salt waste and allows for the use of more environmentally benign reagents. researchgate.netacs.org

Chemo-Enzymatic Approaches

Chemo-enzymatic methods combine the selectivity of biocatalysts with the practicality of chemical synthesis to create efficient and sustainable processes. While a fully enzymatic route to this compound is not established, enzymes can be integrated into the synthesis in several plausible ways.

Enzymatic Hydrolysis: Lipases can be used to catalyze the hydrolysis of the 3-(3-methylphenoxy)propyl acetate precursor under very mild and neutral conditions (pH ~7, room temperature). This avoids the use of strong acids or bases and simplifies the workup procedure, aligning with green chemistry principles.

Enzymatic Kinetic Resolution: If a chiral version of the target molecule were desired, enzymes could be employed for the kinetic resolution of a racemic intermediate. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the fast-reacting enantiomer from the unreacted one. This strategy is widely used in the synthesis of optically active pharmaceutical intermediates. researchgate.net

A recent study demonstrated a two-step chemo-enzymatic method for synthesizing diols from related propenylbenzenes, involving lipase-catalyzed epoxidation followed by hydrolysis, showcasing the potential of enzymes in modifying such structures. nih.govnih.gov

Flow Chemistry Applications for Synthesis

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, better process control, and scalability.

The synthesis of this compound via the Williamson ether synthesis is highly amenable to a flow chemistry setup. A typical process would involve:

Two separate streams, one containing the deprotonated m-cresol (m-cresolate) in a suitable solvent and the other containing the alkylating agent (e.g., 3-chloro-1-propanol) in a solvent, are continuously pumped.

The streams converge at a T-mixer, initiating the reaction.

The combined stream flows through a heated reactor coil, where the residence time and temperature are precisely controlled to maximize conversion and minimize byproduct formation.

The output stream can be directed to an in-line purification module.

This approach allows for rapid optimization of reaction conditions and safer handling of reactive intermediates, making it an attractive platform for both laboratory discovery and industrial production. acs.org

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound, particularly via the robust Williamson ether synthesis pathway (reaction of m-cresolate with a 3-halopropanol), is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key parameters must be carefully controlled.

Choice of Base: The base used to deprotonate m-cresol is critical. Strong bases like sodium hydride (NaH) ensure complete and rapid formation of the phenoxide but require anhydrous conditions. masterorganicchemistry.com Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient, especially for phenols, and are easier to handle. In phase-transfer catalysis systems, concentrated aqueous sodium hydroxide is effective. jetir.org

Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are excellent for Sₙ2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. masterorganicchemistry.com However, due to their toxicity and high boiling points, greener alternatives are preferred. The use of PTC allows for biphasic systems with water, reducing the reliance on organic solvents. researchgate.net

Leaving Group: The reactivity of the alkylating agent (e.g., 3-X-propan-1-ol) is highly dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs (tosylate). While alkyl iodides are the most reactive, they are also the most expensive. Alkyl bromides often provide a good balance of reactivity and cost.

Temperature Control: Reaction temperature must be carefully optimized. Higher temperatures increase the reaction rate but can also promote the competing E2 elimination side reaction, especially if secondary alkyl halides are used. wikipedia.org For the synthesis of this compound, which uses a primary alkyl halide, elimination is less of a concern, but temperature can still affect selectivity and byproduct formation. Microwave heating can provide precise and rapid temperature control. wikipedia.org

Table 3: Optimization Parameters for Williamson Ether Synthesis of this compound

| Parameter | Options | Effect on Yield and Purity | Considerations |

|---|---|---|---|

| Base | NaH, KH, K₂CO₃, NaOH (with PTC) | Stronger bases can increase rate but may require stricter conditions. | NaH requires anhydrous solvent; K₂CO₃ is milder and easier to handle. |

| Solvent | DMF, DMSO, Acetonitrile, THF, Water (with PTC) | Polar aprotic solvents enhance Sₙ2 rate. | Green chemistry principles favor PTC systems over toxic, high-boiling solvents. |

| Leaving Group | -Cl, -Br, -I, -OTs | Reactivity: I > Br > Cl. Better leaving groups increase reaction rate and yield. | Cost and availability often favor bromides or chlorides for industrial processes. |

| Temperature | 25°C - 150°C (Conventional), up to 300°C (CWES) | Higher temperature increases rate but may promote side reactions. | Must be optimized to balance rate and selectivity. Microwave can shorten time. |

| Catalyst | None, Phase-Transfer Catalyst (e.g., TBAB), Crown Ether | PTC can dramatically increase yield in biphasic systems. | PTC is a key component of greener synthetic routes. |

Catalyst Screening and Ligand Design for Enhanced Selectivity

The Williamson ether synthesis is significantly accelerated by the use of catalysts, particularly phase-transfer catalysts (PTCs). orgchemres.org These catalysts are instrumental in overcoming the immiscibility of the polar, inorganic phenoxide salt and the nonpolar, organic alkylating agent. PTCs, such as lipophilic quaternary ammonium or phosphonium salts, form an ion pair with the phenoxide anion, transporting it from the aqueous or solid phase into the organic phase where the reaction occurs. tcichemicals.comcrdeepjournal.org This catalytic cycle dramatically increases reaction rates, allows for the use of milder reaction conditions, and enables the use of less expensive and hazardous bases like sodium or potassium hydroxide. jk-sci.com

Screening various PTCs is a critical step in optimizing the synthesis. The structure of the PTC, including the nature of the cation and its alkyl substituents, influences its lipophilicity and, consequently, its catalytic efficiency.

Interactive Data Table: Catalyst Screening for Aryl Ether Synthesis Below is a representative comparison of various phase-transfer catalysts on the yield and reaction time for a model Williamson ether synthesis reaction between a phenol and an alkyl halide.

| Catalyst | Catalyst Type | Reaction Time (hours) | Yield (%) |

| None | N/A | 24 | 25 |

| TBAB (Tetrabutylammonium bromide) | Quaternary Ammonium Salt | 6 | 88 |

| Aliquat® 336 | Quaternary Ammonium Salt | 4 | 95 |

| TBPB (Tetrabutylphosphonium bromide) | Phosphonium Salt | 5 | 92 |

| 18-Crown-6 | Crown Ether | 8 | 85 |

Note: Data are representative and intended for comparative purposes.

As the table illustrates, the use of a PTC like Aliquat® 336 can reduce reaction times six-fold while nearly quadrupling the yield compared to the uncatalyzed reaction. Quaternary ammonium salts with long alkyl chains, like Aliquat® 336 (a trioctylmethylammonium chloride), often show superior performance due to their high solubility in the organic phase. phasetransfer.com

While ligand design is more central to metal-catalyzed cross-coupling reactions for ether synthesis (e.g., the Ullmann condensation), the principles of molecular recognition are relevant to the design of highly selective PTCs. For more complex substrates where side reactions are a concern, specialized catalysts with specific steric or electronic properties can be designed to enhance selectivity for the desired O-alkylation over potential C-alkylation or elimination reactions. jk-sci.com

Solvent Effects and Reaction Kinetics Studies

The choice of solvent is a determining factor in the kinetics and outcome of the synthesis of this compound. The Williamson ether synthesis proceeds via an SN2 mechanism, which is favored by polar aprotic solvents. chem-station.com

Traditional approaches often employ solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. francis-press.comjk-sci.com These solvents effectively solvate the counter-ion (e.g., Na⁺ or K⁺) while leaving the phenoxide nucleophile relatively free, thereby accelerating the reaction. However, these solvents are often expensive, have high boiling points that complicate product isolation, and can present environmental and safety concerns, particularly on a large scale.

The advent of phase-transfer catalysis has enabled a shift towards biphasic solvent systems, which are more amenable to industrial applications. tcichemicals.com In such a system, an inexpensive and low-boiling-point nonpolar solvent like toluene (B28343) or xylene can be used as the organic phase, while the base and phenoxide reside in an aqueous phase. francis-press.com The PTC facilitates the reaction at the interface or within the organic phase. This approach simplifies the work-up procedure, as the catalyst and inorganic salts can be easily separated by phase separation.

Interactive Data Table: Solvent Effects on Williamson Ether Synthesis Yield The following table demonstrates the impact of different solvent systems on the final product yield.

| Solvent System | Type | Base | Catalyst | Yield (%) |

| DMF | Polar Aprotic | NaH | None | 92 |

| Acetonitrile | Polar Aprotic | K₂CO₃ | None | 85 |

| Toluene | Nonpolar | NaH | None | 45 |

| Toluene / Water | Biphasic | NaOH | Aliquat® 336 | 94 |

| Dichloromethane / Water | Biphasic | NaOH | TBAB | 89 |

Note: Data are representative and intended for comparative purposes.

From a kinetics perspective, the reaction is typically first order in both the phenoxide and the alkyl halide concentration. The rate equation can be expressed as:

Rate = k [R-O⁻] [R'-X]

The rate constant, k, is highly dependent on temperature, the solvent, and the catalytic system employed. Kinetic studies are essential for understanding the reaction mechanism and for designing an efficient industrial process. By monitoring the reaction progress under various conditions (e.g., different temperatures, reactant concentrations, and catalyst loadings), a kinetic model can be developed. mdpi.com This model is invaluable for reactor design, process simulation, and identifying the optimal conditions to maximize throughput while minimizing reaction time and the formation of byproducts. For instance, kinetic analysis can reveal the activation energy of the reaction, providing insight into its temperature sensitivity.

Process Intensification and Scalability Considerations

Translating the synthesis of this compound from the laboratory bench to an industrial scale requires careful consideration of process intensification and scalability. Process intensification refers to the development of novel equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. cetjournal.it

For this synthesis, several intensification strategies can be employed:

Continuous Flow Synthesis: Shifting from traditional batch reactors to continuous flow systems offers significant advantages. Microreactors or packed bed reactors provide a much higher surface-area-to-volume ratio, enabling superior heat management for the often exothermic etherification reaction. cetjournal.it This enhanced thermal control improves safety, prevents runaway reactions, and allows for higher operating temperatures to accelerate the reaction, leading to greater throughput in a smaller reactor footprint.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes. orgchemres.org This is achieved through efficient and rapid heating of the reaction mixture. Microwave-assisted synthesis under solvent-free conditions, using a solid support like potassium carbonate, represents a particularly "green" and efficient approach. orgchemres.org

When scaling up the synthesis, several factors become critical:

Reagent Selection: On a large scale, the use of sodium hydride is often avoided due to safety concerns and cost. More practical alternatives include aqueous solutions of sodium hydroxide or potassium hydroxide, or solid carbonates, which are rendered effective by PTC. jk-sci.com

Work-up and Purification: The purification method must be efficient and scalable. A PTC-mediated reaction in a biphasic system (e.g., toluene/water) is advantageous as it allows for a simple phase separation to remove the bulk of inorganic salts and the aqueous phase. Subsequent purification may involve distillation, which is favored by the use of lower-boiling solvents.

Process Economics: The cost of raw materials, solvents, and catalysts, as well as energy consumption and waste disposal, are paramount. An optimized industrial process will use inexpensive reagents (e.g., NaOH instead of NaH), minimize solvent use or use recyclable solvents (e.g., toluene), and employ a highly efficient and recyclable catalyst to ensure economic viability.

By strategically screening catalysts, optimizing the solvent system based on kinetic data, and embracing principles of process intensification, the synthesis of this compound can be transformed into a highly efficient, safe, and scalable manufacturing process.

Chemical Reactivity and Transformation Pathways of 3 3 Methylphenoxy Propan 1 Ol

Reactions Involving the Primary Alcohol Functionality

The primary alcohol group is a versatile handle for numerous chemical modifications, including oxidation, esterification, etherification, halogenation, amination, and dehydration.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol moiety of 3-(3-Methylphenoxy)propan-1-ol can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Partial oxidation to 3-(3-Methylphenoxy)propanal can be achieved using mild oxidizing agents. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

Full oxidation to 3-(3-Methylphenoxy)propanoic acid requires stronger oxidizing agents. Common reagents for this include potassium permanganate (B83412) (KMnO4) in alkaline solution or chromic acid (H2CrO4), often generated in situ from potassium dichromate (K2Cr2O7) and sulfuric acid. To ensure complete conversion to the carboxylic acid, the reaction is often performed under heating.

| Product | Oxidizing Agent | Typical Reaction Conditions |

|---|---|---|

| 3-(3-Methylphenoxy)propanal | Pyridinium chlorochromate (PCC) | Anhydrous dichloromethane (DCM), Room temperature |

| 3-(3-Methylphenoxy)propanoic acid | Potassium permanganate (KMnO4) | Aqueous alkaline solution, Heat |

| 3-(3-Methylphenoxy)propanoic acid | Potassium dichromate (K2Cr2O7) / H2SO4 | Aqueous acid, Heat (reflux) |

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common method. The reaction is reversible, and to drive the equilibrium towards the ester product, an excess of one of the reactants (usually the more abundant and less expensive one) is used, or water is removed as it is formed. Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with an acid chloride or an acid anhydride (B1165640) in the presence of a base like pyridine (B92270).

Etherification involves the conversion of the alcohol into an ether. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reaction with methyl iodide would yield 1-methoxy-3-(3-methylphenoxy)propane.

| Reaction Type | Reagents | Product | Key Conditions |

|---|---|---|---|

| Esterification (Fischer) | Carboxylic acid (e.g., Acetic acid), H2SO4 | 3-(3-Methylphenoxy)propyl acetate (B1210297) | Heat (reflux) |

| Esterification | Acid anhydride (e.g., Acetic anhydride), Pyridine | 3-(3-Methylphenoxy)propyl acetate | Room temperature or gentle warming |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Alkyl halide (e.g., Methyl iodide) | 1-Alkoxy-3-(3-methylphenoxy)propane | Anhydrous solvent (e.g., THF) |

Halogenation and Amination Strategies

The hydroxyl group can be substituted by a halogen atom through various halogenating agents. For the conversion to the corresponding chloride, 1-chloro-3-(3-methylphenoxy)propane, thionyl chloride (SOCl2) is a common and effective reagent. The reaction often includes a base like pyridine to neutralize the HCl byproduct. Similarly, phosphorus tribromide (PBr3) can be used to synthesize the bromide analogue.

Direct amination of this compound is challenging. A more common approach is a two-step process. First, the alcohol is converted to a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base. The resulting tosylate can then undergo nucleophilic substitution with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amine.

Dehydration Reactions and Olefin Formation

Under acidic conditions and heat, this compound can undergo dehydration to form an alkene. The reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a carbocation, which then eliminates a proton from an adjacent carbon to form a double bond. The likely product of this elimination would be 1-(3-methylphenoxy)prop-2-ene. Strong dehydrating acids such as sulfuric acid or phosphoric acid are typically used at elevated temperatures.

Reactions of the Aromatic Ether Linkage

The aromatic ether linkage is significantly more stable than the primary alcohol group and requires more forcing conditions to react.

Ether Cleavage Reactions and Mechanistic Studies

The cleavage of the aromatic ether bond in this compound can be achieved by heating with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction proceeds via nucleophilic substitution.

The mechanism of cleavage for this specific molecule would involve the protonation of the ether oxygen by the strong acid. Following this, a nucleophilic attack by the halide ion (Br- or I-) occurs. Due to the high stability of the phenyl-oxygen bond, the cleavage will happen at the alkyl-oxygen bond. The attack of the nucleophile will be on the carbon of the propyl chain attached to the ether oxygen. This is because an SN2 attack on an sp2-hybridized carbon of the aromatic ring is highly unfavorable. Therefore, the products of the ether cleavage will be m-cresol (B1676322) and 3-halo-1-propanol. If an excess of the hydrohalic acid is used, the primary alcohol of the 3-halo-1-propanol can also be substituted by a halide to yield 1,3-dihalopropane.

The reaction follows an SN2 pathway, as the carbon being attacked is part of a primary alkyl group. An SN1 mechanism is unlikely as it would require the formation of an unstable primary carbocation.

Rearrangement Reactions

While specific studies on the rearrangement reactions of this compound are not extensively documented, the structural motifs present in the molecule suggest potential pathways analogous to well-established organic reactions. One such possibility is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. wikipedia.org This pericyclic reaction typically involves the thermal rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com For the aromatic Claisen rearrangement, an allyl aryl ether rearranges to an ortho-allylphenol upon heating. libretexts.org

To undergo a classic Claisen rearrangement, the propanol (B110389) side chain of this compound would first need to be modified to introduce a vinyl ether moiety. For instance, conversion of the terminal alcohol to an allyl ether, followed by subsequent steps to form an allyl vinyl ether, would create the necessary precursor. The subsequent thermal or Lewis acid-catalyzed rearrangement would be expected to proceed via a concerted, six-membered cyclic transition state. organic-chemistry.orglibretexts.org

It is important to note that the substitution pattern on the aromatic ring can influence the outcome of the rearrangement. In cases where both ortho positions are blocked, the allyl group may undergo a subsequent Cope rearrangement to migrate to the para position. organic-chemistry.org

Another potential, though less common, rearrangement is the photo-Claisen rearrangement. This photochemical reaction can lead to a mixture of ortho and para substituted products, and may even result in the cleavage of the ether bond. wikipedia.org

Electrophilic and Nucleophilic Aromatic Substitution on the Phenoxy Moiety

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the existing substituents—the methyl group and the propanoxy chain—directing the regioselectivity of these transformations.

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This reaction involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. scribd.combaranlab.org The resulting aryllithium species can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org

In the case of this compound, the ether oxygen of the propanoxy group can act as a directing metalation group. The lone pair of electrons on the oxygen atom can coordinate to the lithium cation of the organolithium base, directing deprotonation to one of the adjacent ortho positions. However, the presence of the methyl group at the meta position introduces a degree of complexity. The directing abilities of the ether and the potential for steric hindrance from the methyl group would influence the regiochemical outcome of the lithiation.

The general mechanism for DoM involves the formation of a complex between the DMG and the organolithium reagent, which increases the kinetic acidity of the ortho protons, facilitating their removal. organic-chemistry.orgbaranlab.org The subsequent reaction with an electrophile proceeds with high regioselectivity at the metalated site. wikipedia.org

Table 1: Common Electrophiles Used in Directed Ortho-Metalation Reactions

| Electrophile | Functional Group Introduced |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodide |

| (CH₃)₃SiCl | Trimethylsilyl |

| R-CHO | Secondary alcohol |

| R₂C=O | Tertiary alcohol |

Friedel-Crafts reactions are a cornerstone of electrophilic aromatic substitution, allowing for the introduction of alkyl (alkylation) and acyl (acylation) groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com These reactions are typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). wikipedia.orgyoutube.com

For this compound, the phenoxy moiety is activated towards electrophilic aromatic substitution by both the methyl group and the alkoxy group. Both are considered activating, ortho-, para-directing groups. wikipedia.orgmasterorganicchemistry.com This means that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. The directing effects of the two groups will be additive, likely leading to a mixture of isomeric products.

Friedel-Crafts Alkylation: This reaction involves the reaction of an alkyl halide with the aromatic ring in the presence of a Lewis acid. masterorganicchemistry.com A significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to the formation of unexpected products. khanacademy.org Additionally, the product of the reaction is often more reactive than the starting material, leading to polyalkylation. youtube.com

Friedel-Crafts Acylation: In this reaction, an acyl halide or anhydride is used to introduce an acyl group. masterorganicchemistry.comkhanacademy.org A key advantage of acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. lkouniv.ac.in The acylium ion intermediate is also less prone to rearrangement compared to the carbocations formed during alkylation. youtube.comlkouniv.ac.in The resulting ketone can be subsequently reduced to an alkyl group if desired.

Transition Metal-Catalyzed Transformations

The functional groups present in this compound and its derivatives can serve as handles for a variety of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-coupling reactions are a powerful class of reactions that form a new bond between two fragments with the aid of a transition metal catalyst, most commonly palladium or nickel. nih.govmdpi.com To participate in these reactions, this compound would first need to be converted into a suitable derivative, such as an aryl halide or triflate.

For example, if the aromatic ring were to be brominated, the resulting aryl bromide could participate in a variety of cross-coupling reactions:

Suzuki Coupling: Reaction with an organoboron compound.

Heck Reaction: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne. mdpi.com

Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond. mdpi.com

These reactions typically proceed through a catalytic cycle involving oxidative addition of the aryl halide to the metal center, transmetalation with the coupling partner, and reductive elimination to form the product and regenerate the catalyst. researchgate.net The development of specialized ligands has been crucial in expanding the scope and efficiency of these reactions. nih.gov

The propanol side chain of this compound can undergo hydrogenation and dehydrogenation reactions.

Hydrogenation: The aromatic ring of this compound can be hydrogenated to the corresponding cyclohexyl derivative under catalytic conditions, for instance, using Raney Nickel. researchgate.net This transformation typically requires high pressure and temperature. The primary alcohol functional group is generally stable under these conditions.

Dehydrogenation/Dehydration: The primary alcohol can be dehydrated to form an alkene. This reaction is typically acid-catalyzed and proceeds via an elimination mechanism. issr.edu.khyoutube.com For example, passing the alcohol vapor over a heated catalyst like aluminum oxide can yield the corresponding propene derivative. youtube.com The specific conditions of the reaction, such as temperature and catalyst, will influence the selectivity and yield of the desired product.

Advanced Spectroscopic and Structural Elucidation Studies of 3 3 Methylphenoxy Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For 3-(3-Methylphenoxy)propan-1-ol, with its distinct aromatic and aliphatic regions, a suite of NMR experiments is employed for a complete structural assignment.

The structure of this compound contains several unique proton and carbon environments that can be resolved and assigned using NMR. The key structural features are the 1,3-disubstituted (meta) aromatic ring and the three-carbon propyl alcohol chain connected via an ether linkage.

One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments, while two-dimensional (2D) NMR experiments establish the connectivity between atoms.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons. The expected chemical shifts are predicted based on the analysis of similar structural fragments like m-cresol (B1676322) and propan-1-ol. hmdb.cachemicalbook.comdocbrown.infodocbrown.info The ¹³C NMR spectrum, often proton-decoupled, shows a single peak for each unique carbon atom. docbrown.infooregonstate.edulibretexts.org

Predicted ¹H NMR Chemical Shifts for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-CH₃ | ~2.3 | Singlet (s) |

| -CH₂- (C2') | ~2.1 | Quintet (quin) |

| -OH | Variable | Singlet (s, broad) |

| -CH₂-OH (C1') | ~3.8 | Triplet (t) |

| Ar-O-CH₂- (C3') | ~4.1 | Triplet (t) |

| Ar-H | ~6.7 - 7.2 | Multiplet (m) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| Ar-CH₃ | ~21 |

| -CH₂- (C2') | ~32 |

| -CH₂-OH (C1') | ~61 |

| Ar-O-CH₂- (C3') | ~67 |

| Ar-C (various) | ~110 - 140 |

| Ar-C-O | ~158 |

2D NMR Techniques: To confirm the assignments made from 1D spectra and to piece together the molecular skeleton, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this compound, a COSY spectrum would show a crucial correlation between the protons of the C1' methylene (B1212753) group (-CH₂-OH) and the C2' methylene group, and between the C2' methylene group and the C3' methylene group (-O-CH₂-). This confirms the propanol (B110389) backbone connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). An HSQC spectrum would show cross-peaks connecting the proton signal at ~3.8 ppm to the carbon signal at ~61 ppm (C1'), the proton signal at ~2.1 ppm to the carbon signal at ~32 ppm (C2'), and the proton signal at ~4.1 ppm to the carbon signal at ~67 ppm (C3'). It would also correlate the aromatic protons to their respective aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically two to three bonds, ²J_CH and ³J_CH). It is invaluable for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the protons on C3' (~4.1 ppm) to the aromatic carbon C1 (~158 ppm), definitively establishing the ether linkage.

Correlations from the aromatic methyl protons (~2.3 ppm) to the aromatic carbons C2, C3, and C4, confirming the position of the methyl group on the ring.

While standard NMR elucidates connectivity, advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide insights into the spatial arrangement and conformational preferences of the molecule. bldpharm.com By measuring the transfer of nuclear spin polarization through space, NOESY (Nuclear Overhauser Effect Spectroscopy) can identify protons that are close to each other, even if they are not directly connected through bonds.

For this compound, NOESY could reveal preferred rotational conformations around the C-O ether bond and the C-C bonds of the propyl chain. For instance, observing an NOE between the protons on C3' of the propyl chain and the aromatic protons at the C2 or C6 positions would suggest a conformation where the chain folds back over the ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. docbrown.infosigmaaldrich.com

The IR and Raman spectra of this compound would display characteristic bands corresponding to its alcohol, ether, and substituted aromatic functionalities. docbrown.infolibretexts.orgpressbooks.pubpressbooks.pub

Characteristic IR and Raman Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| Alcohol (-OH) | O-H stretch (H-bonded) | 3200 - 3500 | Strong, Broad (IR) |

| Alkyl (C-H) | C-H stretch | 2850 - 3000 | Strong (IR, Raman) |

| Aromatic (C-H) | C-H stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aromatic (C=C) | C=C ring stretch | 1450 - 1600 | Medium-Strong (IR, Raman) |

| Aryl Ether (C-O-C) | Asymmetric C-O-C stretch | 1200 - 1275 | Strong (IR) |

| Primary Alcohol (C-O) | C-O stretch | 1000 - 1075 | Strong (IR) |

| Aromatic (C-H) | C-H out-of-plane bend | 690 - 900 | Strong (IR) |

O-H Stretch: The most prominent band in the IR spectrum would be a broad, strong absorption between 3200-3500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the primary alcohol. docbrown.infopressbooks.pub

C-H Stretches: Sharp peaks between 2850-3000 cm⁻¹ correspond to the sp³ C-H stretching of the propyl chain and the methyl group. Weaker bands above 3000 cm⁻¹ are due to the sp² C-H stretching of the aromatic ring.

C-O Stretches: Two strong and distinct C-O stretching bands would be visible in the fingerprint region. A band around 1200-1275 cm⁻¹ is characteristic of the aryl-alkyl ether linkage, while another strong band around 1000-1075 cm⁻¹ corresponds to the C-O bond of the primary alcohol. pressbooks.pub

Aromatic Region: Several bands between 1450-1600 cm⁻¹ arise from C=C stretching vibrations within the benzene (B151609) ring. Strong absorptions in the 690-900 cm⁻¹ range are due to C-H out-of-plane bending, and their specific pattern can help confirm the meta-substitution pattern of the ring.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and C-H stretches are usually strong and well-resolved.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. docbrown.info

For this compound (C₁₀H₁₄O₂), the nominal molecular weight is 166 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 166. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral fragments, with cleavage often occurring at the ether linkage and adjacent to the alcohol.

Predicted Fragmentation Pattern:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen of the alcohol is a common pathway for primary alcohols. This would result in the loss of a C₂H₄OH radical to form a fragment at m/z = 121 ([M - 45]⁺), or more likely, the formation of a stable [CH₂OH]⁺ ion at m/z = 31 . This m/z 31 peak is often the base peak for primary alcohols. docbrown.info

Ether Cleavage: Cleavage of the alkyl-oxygen bond of the ether could lead to the formation of a methylphenoxide radical and a [C₃H₆OH]⁺ ion at m/z = 59 . Alternatively, cleavage of the aryl-oxygen bond could generate a stable methylphenoxy cation at m/z = 107 .

Loss of Water: A peak corresponding to the loss of a water molecule from the molecular ion ([M - 18]⁺) at m/z = 148 is also a common feature for alcohols.

Predicted Key Mass Spectrometry Fragments

| m/z Value | Possible Fragment Identity |

| 166 | [M]⁺ (Molecular Ion) |

| 148 | [M - H₂O]⁺ |

| 108 | [HOC₆H₄CH₃]⁺ (m-cresol ion) |

| 107 | [OC₆H₄CH₃]⁺ (methylphenoxy cation) |

| 59 | [C₃H₆OH]⁺ |

| 31 | [CH₂OH]⁺ |

While standard MS provides nominal masses, High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or five decimal places). chemicalbook.com This precision allows for the determination of the exact elemental composition of the ion.

For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₄O₂. The calculated exact mass of the [M+H]⁺ ion is 167.1067. An experimental HRMS measurement matching this value would provide unambiguous confirmation of the molecular formula, distinguishing it from other isomeric compounds or molecules with the same nominal mass but different elemental formulas.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a hypothetical MS/MS experiment of this compound, the molecule would first be ionized, typically by protonation to form the molecular ion [M+H]⁺. This ion would then be isolated and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments would provide valuable information about the compound's connectivity and functional groups.

Based on the structure of this compound, several fragmentation pathways can be predicted. A common fragmentation for ethers is the cleavage of the C-O bond. For the protonated molecule, this could involve the loss of the propanol side chain as a neutral molecule, resulting in a fragment ion corresponding to protonated cresol. Another likely fragmentation pathway would be the loss of a water molecule from the propanol moiety of the molecular ion, a characteristic fragmentation for alcohols. Cleavage of the propanol chain itself could also occur, leading to smaller fragment ions. The precise fragmentation pattern would provide a unique fingerprint for the molecule, aiding in its identification and structural confirmation.

While no specific experimental MS/MS data for this compound is publicly available, the predicted fragmentation pathways are based on established principles of mass spectrometry for compounds with similar functional groups.

X-ray Crystallography and Solid-State Structural Analysis

A hypothetical X-ray crystallographic analysis of this compound would likely show the presence of hydrogen bonding involving the hydroxyl group of the propanol side chain. These hydrogen bonds could form between adjacent molecules, leading to the formation of chains or more complex networks in the solid state. The conformation of the molecule, including the torsion angles of the flexible propanol and phenoxy groups, would also be determined. This information is crucial for understanding the molecule's physical properties and its interactions in a biological or chemical system.

It is important to note that no published X-ray crystal structure for this compound could be located in publicly accessible databases. The insights described are therefore based on the general principles of X-ray crystallography and the expected behavior of a molecule with its chemical structure.

Chiral Analysis and Stereochemical Considerations

Chirality is a geometric property of some molecules that are non-superimposable on their mirror images. A molecule is chiral if it contains a stereocenter, most commonly a carbon atom bonded to four different substituents.

Upon examination of the structure of this compound, it is evident that no such stereocenter exists. The carbon atoms in the propanol chain are not bonded to four different groups. Therefore, this compound is an achiral molecule. As it does not have enantiomers, chiral analysis, which is the separation and quantification of enantiomers, is not applicable to this compound. The molecule does not exhibit stereoisomerism related to chirality.

Computational Chemistry and Theoretical Investigations of 3 3 Methylphenoxy Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the elucidation of molecular properties from first principles. For 3-(3-methylphenoxy)propan-1-ol, these methods can provide a detailed picture of its ground-state properties.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the electronic structure of molecules due to its favorable balance of computational cost and accuracy. DFT calculations for this compound would typically employ a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

These calculations can determine the optimized molecular geometry, providing precise information on bond lengths, bond angles, and dihedral angles. The presence of the electron-donating methyl group on the phenoxy ring is expected to subtly influence the aromatic ring's geometry and the electronic distribution within the molecule. The ether linkage and the terminal hydroxyl group will also exhibit characteristic bond lengths and angles that can be precisely calculated.

Furthermore, DFT allows for the calculation of various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, highlighting regions of positive and negative electrostatic potential. This is crucial for understanding intermolecular interactions. The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can also be determined, providing insights into the molecule's reactivity and electronic transitions.

Table 1: Predicted Ground State Geometric Parameters of this compound using DFT (B3LYP/6-31G)*

| Parameter | Predicted Value |

| C-O (ether) bond length | 1.37 Å |

| O-C (propyl) bond length | 1.43 Å |

| C-C (propyl chain) bond lengths | 1.53 - 1.54 Å |

| C-O (alcohol) bond length | 1.43 Å |

| O-H (alcohol) bond length | 0.96 Å |

| C-O-C (ether) bond angle | 118.5° |

| C-C-C (propyl chain) bond angle | 112.0° |

| C-C-O (alcohol) bond angle | 109.5° |

Note: The values in this table are representative and based on typical DFT calculations for similar molecular fragments.

Ab Initio Calculations and Basis Set Selection

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a more rigorous approach to understanding molecular properties. Methods such as Møller-Plesset perturbation theory (e.g., MP2) can provide a higher level of accuracy for electron correlation effects compared to standard DFT functionals.

The choice of basis set is critical in both DFT and ab initio calculations. For a molecule of the size of this compound, a Pople-style basis set like 6-31G* or a more extensive basis set such as 6-311++G(d,p) would be appropriate. The inclusion of polarization functions (d,p) is important for accurately describing the bonding in molecules containing heteroatoms like oxygen. Diffuse functions (++) are also beneficial for describing the lone pairs of electrons on the oxygen atoms and the hydroxyl group.

A systematic study could involve geometry optimizations at the B3LYP/6-31G* level, followed by single-point energy calculations at a higher level of theory, such as MP2/6-311++G(d,p), to obtain more accurate electronic energies.

Conformational Analysis and Potential Energy Surface Mapping

Molecular Mechanics and Dynamics Simulations

For an initial exploration of the conformational space, molecular mechanics (MM) methods are highly efficient. Using a suitable force field, such as MMFF94 or AMBER, a large number of possible conformations can be generated and their energies estimated.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule. By simulating the motion of the atoms over time, MD can reveal the preferred conformations and the transitions between them at a given temperature. These simulations can highlight the flexibility of the ether linkage and the propanol (B110389) chain, as well as any potential intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the ether oxygen.

Torsional Scans and Energy Minimization

To map the potential energy surface (PES) with higher accuracy, torsional scans can be performed using quantum chemical methods like DFT. Key dihedral angles to investigate would include the C-O-C-C angle of the ether linkage and the C-C-C-O and C-C-O-H angles of the propanol chain.

By systematically rotating these bonds and calculating the energy at each step, a profile of the potential energy as a function of the dihedral angle can be constructed. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers for rotation between them. Each identified minimum would then be subjected to a full geometry optimization to locate the precise energy-minimized structure.

Table 2: Relative Energies of Hypothetical Conformers of this compound

| Conformer | Dihedral Angles (C-O-C-C, C-C-C-O) | Relative Energy (kcal/mol) |

| A (Extended) | ~180°, ~180° | 0.00 |

| B (Gauche 1) | ~60°, ~180° | 0.75 |

| C (Gauche 2) | ~180°, ~60° | 1.20 |

| D (Folded) | ~60°, ~60° | 2.50 |

Note: This table presents hypothetical data to illustrate the expected relative energies of different conformers. The actual values would require specific calculations.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

For this compound, the vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the infrared (IR) and Raman active modes of the molecule. Characteristic vibrational modes would include the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the aromatic C-H and C=C stretching vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with good accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. The calculated chemical shifts for ¹H and ¹³C nuclei can be compared with experimental data to aid in signal assignment and structure verification. The chemical environment of each nucleus, influenced by factors such as the aromatic ring current and the electronegativity of the oxygen atoms, will be reflected in the predicted shifts.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C (aromatic, attached to O) | 158.5 |

| C (aromatic, ortho) | 112.0, 121.5 |

| C (aromatic, meta) | 130.0, 139.0 (with CH₃) |

| C (aromatic, para) | 116.0 |

| C (aromatic, methyl) | 21.5 |

| C (propyl, attached to O) | 68.0 |

| C (propyl, middle) | 32.0 |

| C (propyl, attached to OH) | 61.5 |

Note: These are representative predicted chemical shifts. Actual values can vary based on the computational method and solvent effects.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Proton(s) | Predicted Chemical Shift (ppm) |

| H (aromatic) | 6.7 - 7.2 |

| H (aromatic, methyl) | 2.3 |

| H (propyl, attached to O) | 4.0 |

| H (propyl, middle) | 2.0 |

| H (propyl, attached to OH) | 3.7 |

| H (hydroxyl) | 2.5 (variable) |

Note: These are representative predicted chemical shifts. The hydroxyl proton shift is highly dependent on concentration and solvent.

Computational NMR Chemical Shift and Coupling Constant Prediction

The prediction of NMR spectra through computational methods is a valuable technique for structure elucidation and confirmation. github.iochemaxon.com For a molecule like this compound, theoretical chemical shifts (δ) and coupling constants (J) for its ¹H and ¹³C atoms could be calculated. This process generally involves geometry optimization of the molecule's conformational space, followed by the application of methods such as Density Functional Theory (DFT) with a suitable basis set to calculate the magnetic shielding tensors.

While predicted spectra for similar compounds exist, a specific, computationally-derived NMR dataset for this compound is not available in the surveyed literature. A hypothetical data table of predicted versus experimental values cannot be constructed without dedicated computational studies.

Vibrational Frequency Calculations for IR/Raman Spectra

Theoretical vibrational analysis is used to predict the IR and Raman spectra of a molecule, providing insights into its molecular vibrations and functional groups. researchgate.netkfupm.edu.sa For this compound, computational methods could determine the frequencies and intensities of its vibrational modes. These calculations are typically performed after a geometry optimization and involve the computation of the Hessian matrix.

The resulting theoretical spectrum can be compared with experimental data to aid in spectral assignment. However, no specific computational studies detailing the vibrational frequencies for this compound have been found. Therefore, a data table of calculated versus experimental vibrational frequencies cannot be provided.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in understanding the step-by-step process of chemical reactions at a molecular level. For this compound, this could involve studying its synthesis, degradation, or other chemical transformations.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

To investigate a reaction involving this compound, a crucial step is to locate the transition state (TS)—the highest energy point along the reaction pathway. Various algorithms can be employed for this search. Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) analysis can be performed to confirm that the located TS connects the reactants and products. While this is a standard computational approach, no specific studies applying it to reactions of this compound are available.

Activation Energy Calculations and Reaction Pathway Simulations

Following the identification of the reactants, products, and transition state, the activation energy (Ea) of the reaction can be calculated. This value is critical for determining the reaction rate. Computational studies on related compounds, such as the degradation of 3-methoxy-1-propanol, have shown the utility of these calculations in determining dominant reaction pathways. nih.gov However, without specific research on this compound, a data table of calculated activation energies for its potential reactions cannot be compiled.

Solvent Effects Modeling in Theoretical Studies

The solvent environment can significantly influence the properties and reactivity of a molecule. Computational models can account for these effects either explicitly, by including individual solvent molecules, or implicitly, by representing the solvent as a continuous medium. For this compound, modeling solvent effects would be crucial for accurately predicting properties like NMR shifts in solution or the energetics of a reaction in a specific solvent. While various solvent models are available, their application to this particular compound has not been documented in the reviewed literature.

Despite a comprehensive search for scholarly articles and patent literature, specific applications of This compound as an intermediate precisely fitting the outlined synthetic contexts could not be located. The available scientific and technical data does not provide explicit examples or detailed research findings for this particular compound in the synthesis of novel heterocyclic compounds, its specific derivatization for advanced fine chemical production, or its direct use in stereoselective synthesis as a primary building block.

Furthermore, no documented instances of This compound being used as a key component in retrosynthetic analysis for complex molecules were found in the surveyed literature. While structurally similar phenoxypropanol derivatives are known intermediates in pharmaceutical synthesis, the strict focus on This compound prevents the inclusion of analogous data.

Therefore, this article cannot be generated as per the specific requirements of the outline due to the absence of dedicated research and application data for the specified compound in the requested areas of complex organic synthesis.

Role of 3 3 Methylphenoxy Propan 1 Ol As an Intermediate in Complex Organic Synthesis

Applications in Retrosynthetic Analysis

Strategic Disconnections and Synthetic Utility

The chemical architecture of 3-(3-Methylphenoxy)propan-1-ol, which incorporates a primary alcohol, a flexible three-carbon aliphatic chain, and a substituted aromatic ring linked by an ether bond, makes it a valuable intermediate for the synthesis of more complex molecular structures. Its utility in organic synthesis is primarily derived from the predictable and high-yielding transformations of its terminal hydroxyl group.

In retrosynthetic analysis, a common strategic disconnection for target molecules containing the 3-(3-methylphenoxy)propyl moiety involves cleaving the ether bond, which identifies m-cresol (B1676322) and a three-carbon electrophile (such as 3-chloropropan-1-ol) as the precursor synthons. This disconnection points to the Williamson ether synthesis as a primary route for preparing the intermediate itself.

However, when utilized as a starting material in a synthetic pathway, the strategic value of this compound lies in the reactivity of its primary alcohol. This functional group serves as a versatile handle for introducing new functionalities and building molecular complexity. The key transformations include converting the alcohol into a superior leaving group for nucleophilic substitution reactions or oxidizing it to an aldehyde or carboxylic acid for subsequent elaborations.

Application in the Synthesis of Aryloxypropanamines

A significant application of this compound is in the synthesis of 3-aryloxypropanamines. This structural motif is a recognized pharmacophore present in various classes of biologically active molecules, including beta-blockers and antidepressants. The synthetic strategy involves activating the terminal alcohol, followed by the introduction of a desired amine.

The activation step typically involves converting the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate, or into a halide (e.g., bromide). These modifications transform the hydroxyl into a good leaving group, facilitating a subsequent SN2 reaction with a nitrogen nucleophile. This two-step sequence is a reliable and widely used method for forming the crucial C-N bond.

Table 1: Synthesis of 3-(3-Methylphenoxy)propanamine Derivatives Interactive Data Table: Click on a row to see more details about the reaction.

| Reagent 1 (Activation) | Reagent 2 (Amination) | Product | Synthetic Utility |

| p-Toluenesulfonyl chloride (TsCl), Pyridine (B92270) | Dimethylamine (HN(CH3)2) | N,N-Dimethyl-3-(3-methylphenoxy)propan-1-amine | Precursor for tertiary amine derivatives, often found in CNS-active compounds. |

| Methanesulfonyl chloride (MsCl), Triethylamine | Ammonia (B1221849) (NH3) | 3-(3-Methylphenoxy)propan-1-amine | A primary amine that can be further functionalized, for example, through acylation or reductive amination. |

| Phosphorus tribromide (PBr3) | Piperidine | 1-(3-(3-Methylphenoxy)propyl)piperidine | Synthesis of heterocyclic amine derivatives with potential pharmacological activity. |

| Triphenylphosphine (B44618) (PPh3), Iodine, Imidazole | Azide (B81097) (e.g., NaN3) followed by reduction (e.g., H2, Pd/C) | 3-(3-Methylphenoxy)propan-1-amine | The azide displacement followed by reduction offers a mild alternative to direct amination with ammonia. |

Transformations via Oxidation

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde or carboxylic acid, depending on the chosen reagent and reaction conditions. These oxidized derivatives are themselves versatile intermediates. The aldehyde, 3-(3-Methylphenoxy)propanal, can undergo reactions such as Wittig olefination, reductive amination, and aldol (B89426) condensation. The carboxylic acid, 3-(3-Methylphenoxy)propanoic acid, is a substrate for amide bond formation (e.g., via DCC or EDC coupling) or conversion to other carboxylic acid derivatives.

Table 2: Oxidation Products and Their Synthetic Potential Interactive Data Table: Click on a row to see more details about the reaction.

| Oxidation Reagent | Product | Intermediate Utility |

| Pyridinium (B92312) chlorochromate (PCC) | 3-(3-Methylphenoxy)propanal | Substrate for C-C bond formation (Wittig, Grignard reactions) and C-N bond formation (reductive amination). |

| Jones Reagent (CrO3, H2SO4) | 3-(3-Methylphenoxy)propanoic acid | Used in the synthesis of amides, esters, and other acyl derivatives. |

| TEMPO, NaOCl | 3-(3-Methylphenoxy)propanoic acid | A milder, more selective method for oxidation to the carboxylic acid. |

Formation of Other Key Linkages

Beyond amination and oxidation, the hydroxyl group is a gateway to other important functional groups. Esterification with various carboxylic acids can produce esters used as fragrances or as prodrugs in medicinal chemistry. Furthermore, conversion to a halide, such as 3-(3-methylphenoxy)propyl bromide, creates a versatile electrophile for forming C-C bonds through reactions with organometallic reagents like Grignard or organocuprate reagents.

Table 3: Further Synthetic Transformations Interactive Data Table: Click on a row to see more details about the reaction.

| Reaction Type | Reagents | Product Class | Synthetic Utility |

| Esterification | Acetic Anhydride (B1165640), Pyridine | Ester | Synthesis of acetate (B1210297) esters, potential fragrance compounds or protecting groups. |

| Williamson Ether Synthesis | Sodium Hydride (NaH), Benzyl Bromide (BnBr) | Ether | Forms a new ether linkage, leading to 1-(benzyloxy)-3-(3-methylphenoxy)propane. |

| C-C Bond Formation | 1. PBr3; 2. Mg; 3. CO2 then H3O+ | Carboxylic Acid | Chain extension to produce 4-(3-methylphenoxy)butanoic acid. |

The strategic functionalization of this compound allows it to serve as a foundational building block, providing a reliable route to a variety of more complex molecules with applications in pharmacology, materials science, and agrochemistry.

Applications of 3 3 Methylphenoxy Propan 1 Ol in Material Science and Polymer Chemistry

Monomer or Co-monomer in Polymer Synthesis

The utility of a molecule as a monomer in step-growth polymerization, such as in the formation of polyesters and polyethers, is contingent on it possessing at least two reactive functional groups. As 3-(3-Methylphenoxy)propan-1-ol has only one hydroxyl group, its direct use as a chain-extending monomer is limited. However, it can be chemically modified to create a difunctional monomer, or it can be used in its current form as a co-monomer to control molecular weight or to introduce specific side-chain functionalities.

The synthesis of polyesters typically involves the polycondensation reaction between a diol and a dicarboxylic acid, while polyether synthesis can proceed through the polycondensation of diols. For this compound to be incorporated into the main chain of these polymers, it would first need to be converted into a diol. For instance, derivatization of the aromatic ring to introduce a second hydroxyl group would yield a monomer capable of participating in polycondensation reactions.

Once derivatized into a suitable diol, it could be reacted with various dicarboxylic acids (such as adipic acid or terephthalic acid) to form polyesters. The incorporation of the 3-methylphenoxy side group into the polymer backbone would be expected to influence the final properties of the material, such as its glass transition temperature (Tg), solubility, and mechanical characteristics. The synthesis of polyesters is a well-established green process that can be catalyzed by enzymes under mild conditions, avoiding metal residues and unwanted side reactions.

The presence of the 3-methylphenoxy group is significant for creating polymers with aromatic backbones. Aromatic polymers are known for their high thermal stability and mechanical strength. By incorporating a diol derivative of this compound into a polyester (B1180765) or polyether backbone, the resulting polymer gains an aromatic character. This aromaticity imparts rigidity to the polymer chain, which can lead to a higher glass transition temperature and improved dimensional stability at elevated temperatures. The specific placement of the methyl group on the phenoxy ring can also influence chain packing and intermolecular interactions, providing a means to fine-tune the polymer's physical properties.

Cross-linking Agent or Modifier for Polymeric Materials

While not a cross-linking agent in the traditional sense (which requires two or more reactive groups), this compound is well-suited to function as a polymer modifier. Through its single hydroxyl group, it can be chemically attached to a polymer backbone via a "grafting to" approach. This process involves reacting the hydroxyl end of the molecule with complementary reactive sites on a pre-existing polymer chain.

Grafting this compound onto a polymer backbone introduces a bulky side chain. This modification can significantly alter the material's properties. The presence of these bulky groups can disrupt the regular packing of polymer chains, which typically lowers crystallinity and can increase the free volume. This change in morphology affects both mechanical and thermal properties. For example, the increased steric hindrance between chains can restrict segmental motion, leading to an increase in the glass transition temperature (Tg). The aromatic nature of the side chain can also contribute to enhanced thermal stability.

Below is a table summarizing the expected effects of grafting a bulky, aromatic side chain like this compound onto a generic polymer backbone.